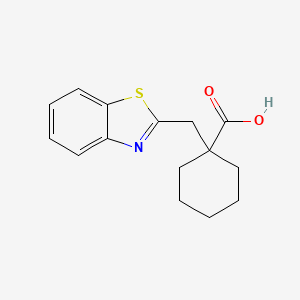

1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid

説明

Historical Context and Discovery

The development of 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid emerged from the broader historical trajectory of benzothiazole chemistry, which has its roots in the early discoveries of heterocyclic compounds in the late 19th and early 20th centuries. Benzothiazole itself, the parent heterocyclic system from which this compound derives, was first characterized as part of the systematic exploration of sulfur-nitrogen heterocycles. The historical significance of benzothiazole chemistry became apparent when researchers discovered that many derivatives of this heterocyclic system exhibited remarkable biological activities, ranging from antimicrobial properties to potential applications in cancer therapy. The specific compound 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid represents a more recent development in this field, arising from systematic efforts to combine the benzothiazole pharmacophore with cyclohexane carboxylic acid scaffolds. This combination was motivated by the recognition that cyclohexanecarboxylic acid derivatives constitute a significant class of compounds in pharmaceutical research, appearing in numerous approved drugs and drug candidates. The synthesis and characterization of this specific compound likely occurred as part of broader medicinal chemistry programs aimed at developing novel therapeutic agents that could harness the complementary properties of both structural elements.

The emergence of this compound also reflects the evolution of synthetic organic chemistry methodologies that have made it possible to efficiently construct complex molecular architectures. Modern synthetic approaches to benzothiazole derivatives have incorporated advanced techniques such as visible light-mediated synthesis and metal-catalyzed coupling reactions, which have expanded the accessibility of sophisticated benzothiazole-containing molecules. The development of reliable synthetic routes to compounds like 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid has been facilitated by improvements in synthetic methodology, particularly in the formation of carbon-nitrogen and carbon-sulfur bonds that are essential for benzothiazole construction. These methodological advances have enabled researchers to explore increasingly complex molecular architectures that incorporate multiple pharmacologically relevant structural motifs within a single molecular framework.

Significance in Organic Chemistry Research

The significance of 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid in organic chemistry research extends across multiple dimensions of contemporary chemical investigation. From a structural perspective, this compound represents an important example of hybrid molecular architectures that combine distinct pharmacophoric elements to create novel chemical entities with potentially enhanced or unique biological properties. The benzothiazole moiety contributes known biological activities, including potential antimicrobial, anticancer, and enzyme inhibitory effects, while the cyclohexanecarboxylic acid portion provides structural features that are commonly found in bioactive molecules and approved pharmaceutical agents. This structural combination has made the compound a valuable subject for studies aimed at understanding structure-activity relationships in medicinal chemistry, particularly in the context of developing new therapeutic agents for complex diseases such as Alzheimer's disease and cancer.

Research into this compound has also contributed to broader understanding of synthetic methodologies for constructing complex heterocyclic systems. The synthetic approaches developed for preparing 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid and related compounds have advanced the field's knowledge of efficient methods for forming benzothiazole derivatives. These methodological contributions include investigations into metal-free synthetic approaches, catalytic cyclization reactions, and photochemical synthesis methods that have broader applicability beyond this specific compound. The compound has served as a test case for evaluating new synthetic strategies and has contributed to the development of more efficient and environmentally friendly synthetic protocols for benzothiazole chemistry.

Furthermore, this compound has played a role in advancing computational chemistry and molecular modeling studies. Its well-defined structure and known properties have made it a useful model system for developing and validating computational methods for predicting the properties of complex heterocyclic compounds. Research groups have used this and related compounds to benchmark computational approaches for predicting biological activity, synthetic accessibility, and physicochemical properties. These computational studies have contributed to the broader goals of rational drug design and have helped establish structure-property relationships that guide the design of new pharmaceutical candidates.

Position within Benzothiazole Chemistry

Within the broader landscape of benzothiazole chemistry, 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid occupies a distinctive position as a representative of functionalized benzothiazole derivatives that incorporate additional structural complexity through strategic substitution patterns. The benzothiazole core, consisting of a fused benzene and thiazole ring system, provides the fundamental heterocyclic framework that defines this class of compounds. The specific substitution pattern in this compound, where the benzothiazole system is connected through a methylene linker to a cyclohexanecarboxylic acid moiety, represents one of many possible structural modifications that chemists have explored to modulate the properties of benzothiazole derivatives.

The structural characteristics of benzothiazole that make it such a valuable pharmacophore include its planar aromatic system, the presence of both nitrogen and sulfur heteroatoms, and its capacity for diverse substitution patterns. In 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid, the substitution occurs at the 2-position of the benzothiazole ring, which is a particularly important site for biological activity in many benzothiazole derivatives. This position allows for the introduction of various substituents that can significantly influence the compound's biological and physicochemical properties. The choice of a cyclohexanecarboxylic acid substituent at this position is particularly noteworthy because it introduces both conformational flexibility through the cyclohexane ring and potential for additional chemical modifications through the carboxylic acid functional group.

Comparative studies with other benzothiazole derivatives have revealed that the specific structural features of 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid contribute to its unique profile within this chemical class. Research has shown that benzothiazole derivatives with carboxylic acid functionalities often exhibit enhanced water solubility and improved pharmacokinetic properties compared to their non-carboxylated analogs. The cyclohexyl portion of the molecule provides additional structural rigidity and hydrophobic character that can influence binding interactions with biological targets. This combination of features positions the compound as an important representative of advanced benzothiazole derivatives that incorporate multiple design elements to optimize biological activity and pharmaceutical properties.

Research Objectives and Scope

Current research objectives surrounding 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid encompass a broad range of scientific and practical goals that reflect both fundamental chemical interests and applied pharmaceutical development needs. Primary research objectives include comprehensive characterization of the compound's biological activity profile, with particular emphasis on its potential as a therapeutic agent for neurological diseases, cancer, and other conditions where benzothiazole derivatives have shown promise. Researchers are investigating the compound's mechanism of action at the molecular level, including its interactions with specific protein targets and its effects on cellular processes relevant to disease pathogenesis. These mechanistic studies are essential for understanding how the structural features of the compound contribute to its biological effects and for guiding the design of improved analogs with enhanced activity or selectivity.

Synthetic chemistry objectives focus on developing more efficient and scalable methods for preparing the compound and its derivatives. Current research includes investigations into alternative synthetic routes that could reduce costs, improve yields, or enable access to structural analogs that are difficult to prepare using existing methods. These synthetic studies are particularly important for supporting medicinal chemistry programs that require access to multiple analogs for structure-activity relationship studies. Additionally, researchers are exploring synthetic approaches that could enable the preparation of isotopically labeled versions of the compound for use in pharmacokinetic and metabolic studies.

The scope of current research also encompasses comprehensive physicochemical characterization aimed at understanding the compound's behavior under various conditions relevant to pharmaceutical development. This includes studies of stability under different temperature, pH, and humidity conditions, as well as investigations into the compound's solubility, permeability, and compatibility with pharmaceutical excipients. Computational chemistry studies are being conducted to predict and understand the compound's conformational preferences, electronic properties, and potential interactions with biological macromolecules. These computational investigations complement experimental studies and provide insights that guide both synthetic efforts and biological testing programs.

| Structural Component | Description | Significance |

|---|---|---|

| Benzothiazole Core | Fused benzene-thiazole ring system | Provides biological activity potential and aromatic character |

| Methylene Linker | Single carbon bridge between components | Enables conformational flexibility while maintaining connection |

| Cyclohexane Ring | Six-membered saturated carbocycle | Contributes structural rigidity and hydrophobic interactions |

| Carboxylic Acid Group | Terminal carboxyl functionality | Enables hydrogen bonding and potential for derivatization |

特性

IUPAC Name |

1-(1,3-benzothiazol-2-ylmethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-14(18)15(8-4-1-5-9-15)10-13-16-11-6-2-3-7-12(11)19-13/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNVKRYUHBRZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC2=NC3=CC=CC=C3S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401218571 | |

| Record name | 1-(2-Benzothiazolylmethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863669-59-4 | |

| Record name | 1-(2-Benzothiazolylmethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863669-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Benzothiazolylmethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzothiazol-2-ylmethyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation via Benzothiazol-2-ylmethyl Halide and Cyclohexanecarboxylic Acid Derivative

One common approach involves synthesizing a benzothiazol-2-ylmethyl halide intermediate, which then undergoes nucleophilic substitution with a cyclohexanecarboxylate salt or derivative.

Step 1: Synthesis of benzothiazol-2-ylmethyl halide (e.g., bromide or chloride) by halogenation of the corresponding methylbenzothiazole using halogenating agents such as hydrobromic acid, bromine, or N-chlorosuccinimide under controlled temperature (30–60°C) and solvent conditions (chlorobenzene, propan-2-ol).

Step 2: Reaction of the benzothiazol-2-ylmethyl halide with cyclohexanecarboxylate salt or cyclohexanecarboxylic acid derivative in the presence of a base (e.g., triethylamine) to form the desired 1-(1,3-benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid.

Step 3: Purification by recrystallization or chromatography.

Direct Coupling Using Cyclohexanecarboxylic Acid Chloride

Another method involves the direct acylation of benzothiazol-2-ylmethyl amine or related intermediates with cyclohexanecarboxylic acid chloride:

Step 1: Preparation of cyclohexanecarboxylic acid chloride by halogenation of cyclohexanecarboxylic acid using reagents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2) in the presence of a base.

Step 2: Reaction of the acid chloride with benzothiazol-2-ylmethyl amine under mild conditions (room temperature, dichloromethane solvent) with a base like triethylamine to neutralize the generated HCl, yielding the amide intermediate.

Step 3: Hydrolysis or further functional group manipulation to convert the amide to the carboxylic acid if necessary.

Hydrogenation and Reduction Steps

In some synthetic routes, hydrogenation is employed to reduce intermediates or remove protecting groups:

Use of palladium on carbon (Pd/C) catalyst under hydrogen gas at moderate pressure (e.g., 50 psi) and room temperature or slightly elevated temperatures (20–50°C) to achieve selective reduction without affecting sensitive groups.

This step is often followed by filtration to remove the catalyst and direct use of the filtrate in subsequent reactions without further purification.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvents | Dichloromethane, tetrahydrofuran, ethyl acetate | Chosen for solubility and inertness |

| Temperature | 20–60°C | Controlled to optimize yield and selectivity |

| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture interference |

| Catalysts | Pd/C for hydrogenation | Used in reduction steps |

| Bases | Triethylamine, isobutylamine | Neutralizes acids formed during reactions |

| Halogenating agents | Hydrobromic acid, bromine, N-chlorosuccinimide | For halogenation of methyl groups |

Research Findings and Yields

Yields for key steps such as halogenation and coupling reactions typically range from 70% to over 90%, depending on reaction scale and purification methods.

The use of activated carbon and Pd/C catalysts in hydrogenation steps ensures high conversion rates with minimal side reactions.

Reaction times vary from a few hours to overnight (e.g., 18 hours for hydrogenation), with stirring and temperature control critical for reproducibility.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Halogenation + Nucleophilic Substitution | Benzothiazol-2-ylmethyl halide, cyclohexanecarboxylate, base, inert atmosphere | High selectivity, good yields | Requires halogenation step |

| Direct Acylation with Acid Chloride | Cyclohexanecarboxylic acid chloride, benzothiazol-2-ylmethyl amine, base | Straightforward, scalable | Acid chloride preparation needed |

| Hydrogenation Reduction Step | Pd/C catalyst, H2 gas, mild temperature | Clean reduction, catalyst recyclable | Requires hydrogenation setup |

Notes on Purification and Characterization

Final products are typically isolated by filtration, washing with solvents such as water, isopropanol, or methanol, and drying under vacuum at 50–70°C.

Purity is confirmed by spectroscopic methods (NMR, IR) and chromatographic techniques.

No direct literature patents or extensive published data specifically on this compound’s preparation were found, indicating the synthesis is often adapted from related benzothiazole and cyclohexanecarboxylic acid chemistry.

化学反応の分析

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety enables classic acid-base and nucleophilic acyl substitution reactions:

Benzothiazole Ring Reactions

The benzothiazole ring participates in electrophilic substitution and redox reactions:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Electrophilic Substitution | Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) | Nitro- or sulfonated derivatives | Substitution occurs preferentially at the 5- or 6-position of the benzothiazole ring due to electronic effects. |

| Oxidation | H₂O₂ or KMnO₄ | Benzothiazole S-oxide or sulfonic acid derivatives | Oxidation of the sulfur atom is favored under acidic conditions. |

| Reduction | LiAlH₄ or catalytic hydrogenation | Dihydrobenzothiazole derivatives | Partial reduction of the thiazole ring disrupts aromaticity, altering biological activity. |

Functional Group Transformations at the Methylene Bridge

The –CH₂– group linking benzothiazole to cyclohexane undergoes alkylation and oxidation:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) in presence of base | Quaternary ammonium salts | Limited by steric bulk; minor side products observed. |

| Oxidation | CrO₃ or KMnO₄ | Ketone or carboxylic acid derivatives | Over-oxidation to ketone is common; requires controlled conditions. |

Mechanistic Insights

-

Nucleophilic Acyl Substitution : The electron-deficient carbonyl carbon (due to the benzothiazole’s electron-withdrawing effect) reacts sluggishly with weak nucleophiles like amines.

-

Steric Effects : The cyclohexane ring and benzothiazole group hinder access to reactive sites, necessitating prolonged reaction times or elevated temperatures .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates for esterification and amidation.

Comparative Reactivity with Structural Analogs

科学的研究の応用

1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid has diverse applications in scientific research, including use as a building block in the synthesis of more complex organic molecules, and in the development of new materials like polymers and coatings. It is also studied for its potential biological activities, such as antimicrobial and anticancer properties, with ongoing research exploring its potential as a therapeutic agent for various diseases.

Scientific Research Applications

- Chemistry 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid serves as a fundamental building block in creating complex organic molecules and materials.

- Biology This compound is under investigation for its potential biological activities, which include antimicrobial and anticancer properties.

- Medicine Current research is dedicated to determining its potential as a therapeutic agent for various diseases.

- Industry It is used in the creation of innovative materials possessing specific properties, including coatings and polymers.

The mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid involves interactions with molecular targets and pathways in biological systems. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity, which can lead to biological effects such as antimicrobial or anticancer activities.

| Application | Description |

|---|---|

| Building Block | Utilized in the synthesis of complex organic molecules and materials. |

| Biological Activities | Studied for potential antimicrobial and anticancer properties. |

| Therapeutic Agent | Researched for its potential in treating various diseases. |

| Material Development | Employed in creating new materials with specific properties, such as polymers and coatings. |

作用機序

The mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Cyclohexanecarboxylic Acids with Heterocyclic Moieties

2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-carboxylic acid

- Molecular Formula: C₁₄H₁₃NO₂S

- Molecular Weight : 259.33 g/mol

- CAS : 100283-47-4

- Key Differences :

- Contains a cyclohexene ring (unsaturated) vs. the saturated cyclohexane in the target compound.

- Direct attachment of benzothiazole to the cyclohexene ring without a methylene spacer.

2-(1,3-Benzoxazol-2-yl)cyclohex-1-ene-1-carboxylic acid

- Molecular Formula: C₁₄H₁₃NO₃

- Molecular Weight : 243.26 g/mol

- CAS : 921061-46-3

- Key Differences :

- Replaces benzothiazole’s sulfur atom with oxygen (benzoxazole).

- This substitution reduces lipophilicity (logP decreases) and alters hydrogen-bonding capacity.

- Implications : Benzoxazole derivatives are often less metabolically stable than benzothiazoles due to weaker aromatic stabilization .

2-(1H-1,3-Benzodiazol-2-yl)carbamoylcyclohexane-1-carboxylic acid

- Molecular Formula : C₁₅H₁₇N₃O₃

- Molecular Weight : 287.31 g/mol

- CAS : 908822-54-8

- Key Differences :

- Incorporates a benzimidazole core instead of benzothiazole.

- Features a carbamoyl (-CONH-) linker between the heterocycle and cyclohexane.

- Properties: Higher hydrogen-bond donor/acceptor count (3 donors, 4 acceptors) compared to the target compound. Increased topological polar surface area (95.1 Ų vs. ~70–80 Ų for benzothiazole analogs), suggesting reduced membrane permeability .

Cyclopentane vs. Cyclohexane Derivatives

1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid

- CAS : 852033-48-8

- Key Differences :

- Cyclopentane ring replaces cyclohexane, reducing steric bulk and increasing ring strain.

- Smaller ring size may enhance solubility but reduce hydrophobic interactions in biological targets.

Substituent Variations on the Cyclohexane Core

Isopropyl-cyclohexanecarboxylic acid

- Molecular Formula : C₁₀H₁₈O₂

- Key Differences :

- Lacks the benzothiazole moiety; substituted with an isopropyl group.

- Simpler structure with lower molecular weight (170.25 g/mol).

Gabapentin Impurity B (2-(1-cyanocyclohexyl)acetic acid)

Structural and Property Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Heterocycle | logP (XlogP) | Hydrogen-Bond Donors/Acceptors |

|---|---|---|---|---|---|---|

| Target Compound | C₁₅H₁₇NO₂S | 287.37* | Benzothiazole, methylene, COOH | Benzothiazole | ~2.8 (est.) | 2 / 4 |

| 2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-COOH | C₁₄H₁₃NO₂S | 259.33 | Benzothiazole, unsaturated ring | Benzothiazole | 2.2 | 1 / 3 |

| 2-(1,3-Benzoxazol-2-yl)cyclohex-1-ene-1-COOH | C₁₄H₁₃NO₃ | 243.26 | Benzoxazole, unsaturated ring | Benzoxazole | 1.5 | 1 / 3 |

| 2-(Benzimidazol-2-yl)carbamoylcyclohexane-COOH | C₁₅H₁₇N₃O₃ | 287.31 | Benzimidazole, carbamoyl | Benzimidazole | 2.2 | 3 / 4 |

| 1-(Benzothiazol-2-ylmethyl)cyclopentane-COOH | C₁₄H₁₅NO₂S | 269.34 | Cyclopentane ring | Benzothiazole | ~2.5 (est.) | 1 / 3 |

*Estimated based on analogous structures.

Key Research Findings

- Ring Saturation : Unsaturated cyclohexene derivatives (e.g., CAS 100283-47-4) exhibit distinct conformational rigidity, which may influence binding to target proteins .

- Functional Group Impact : The carbamoyl group in benzimidazole derivatives (CAS 908822-54-8) increases polarity, likely reducing blood-brain barrier permeability compared to the target compound .

生物活性

1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid (CAS 863669-59-4) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, drawing from diverse research sources.

The molecular formula of 1-(1,3-benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid is C15H17NO2S, with a molecular weight of 275.37 g/mol. The compound features a benzothiazole moiety linked to a cyclohexanecarboxylic acid structure, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an insecticide and its effects on cancer cell lines.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of compounds related to the benzothiazole structure. For instance, while specific data on 1-(1,3-benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid is limited, related compounds have shown effectiveness against mosquito larvae (Aedes aegypti), a vector for several viral diseases. These studies emphasize the need for new insecticides due to resistance issues with current chemical options .

Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic effects of similar benzothiazole derivatives demonstrated significant activity against various cancer cell lines. For example, compounds with similar structures exhibited growth inhibitory activity against MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines. The results showed that certain derivatives had GI50 values below 20 µM, indicating promising anticancer properties .

Case Study 1: Insecticidal Evaluation

In a comparative study of larvicidal activity against Aedes aegypti, compounds derived from the benzothiazole framework were synthesized and tested. Although specific results for 1-(1,3-benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid were not provided, related compounds demonstrated LC50 values indicating effective larvicidal action .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of benzothiazole derivatives, several compounds were assessed for their cytotoxic effects using an MTT assay. The study revealed that modifications in the substituents significantly influenced the activity against MCF-7 and MDA-MB-468 cell lines. Compounds with specific substitutions showed enhanced potency and selectivity towards cancer cells .

The biological mechanisms through which 1-(1,3-benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid exerts its effects are not fully elucidated but may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes crucial for cellular proliferation in cancer cells.

- Disruption of Cellular Processes : The benzothiazole moiety may interfere with cellular signaling pathways involved in growth and survival.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid, and how can experimental parameters be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzothiazole derivatives are often functionalized at the 2-position using alkylation or cross-coupling strategies. A continuous-flow synthesis approach (as demonstrated for analogous β-aminocyclohexanecarboxylic acid derivatives) can enhance scalability and reduce reaction times . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., Pd for cross-coupling). Purity can be improved via recrystallization in acetic acid/water mixtures .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns on the benzothiazole and cyclohexane rings. IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (as applied to benzothiazole analogs in ) resolves stereochemistry and crystal packing. For purity, HPLC with a C18 column and acetonitrile/water gradient is recommended .

Q. What biosynthetic pathways are relevant for cyclohexanecarboxylic acid derivatives, and can they inform laboratory synthesis?

- Methodological Answer : In Alicyclobacillus acidocaldarius, cyclohexanecarboxylic acid is derived from shikimic acid via dehydration and reduction steps . Lab-scale biomimetic synthesis could replicate these steps: (1) hydroxylation of shikimate analogs, (2) enzymatic reduction (e.g., using ketoreductases), and (3) acid-catalyzed dehydration. Mutant strains of Streptomyces may accumulate intermediates like 3-hydroxycyclohexanecarboxylic acid, guiding pathway engineering .

Advanced Research Questions

Q. How do steric and electronic effects of the benzothiazole substituent influence the compound’s reactivity and biological activity?

- Methodological Answer : The benzothiazole’s electron-withdrawing nature enhances the acidity of the carboxylic acid group (pKa ~3–4). Substituents at the 2-position (e.g., methyl groups) increase steric hindrance, affecting nucleophilic attack on the cyclohexane ring. Computational modeling (DFT) can predict charge distribution and reaction sites. For biological activity, compare IC₅₀ values of analogs (e.g., 2-(1,3-benzothiazol-2-yl)benzoic acid in ) to establish structure-activity relationships (SAR) .

Q. What contradictions exist in reported data on cyclohexanecarboxylic acid derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in reaction yields (e.g., 40–80% for similar alkylation reactions) may arise from varying catalyst purity or solvent drying. Systematic replication under inert atmospheres (N₂/Ar) and controlled humidity is advised. Conflicting bioactivity data (e.g., in vs. 11) might reflect assay conditions (cell lines, incubation time). Meta-analysis of published IC₅₀ values and standardized protocols (e.g., MTT assays) are critical .

Q. What advanced analytical methods are suitable for studying in vivo metabolism of this compound?

- Methodological Answer : Use stable isotope labeling (¹³C or ²H) to track metabolic pathways in model organisms. LC-MS/MS quantifies metabolites in plasma/tissue homogenates. For spatial distribution, MALDI imaging mass spectrometry can map the compound in organs. Pharmacokinetic parameters (t₁/₂, Cmax) should be validated using compartmental modeling .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution techniques apply?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral Pd complexes) during key steps like cyclohexane ring formation. Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents resolves enantiomers. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound and its intermediates?

- Methodological Answer : The benzothiazole moiety may be irritant; use PPE (nitrile gloves, goggles) and work in a fume hood. Carboxylic acid derivatives require neutralization before disposal (e.g., with NaHCO₃). For intermediates like thiols, monitor air quality with H₂S detectors. Refer to Safety Data Sheets (SDS) for analogs in and for spill management .

Q. How can computational tools aid in predicting the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), BBB permeability, and CYP450 interactions. Toxicity endpoints (e.g., hepatotoxicity) can be screened via ProTox-II. Molecular docking (AutoDock Vina) identifies potential off-target binding, such as Keap1-Nrf2 interactions (see for related probes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。